![molecular formula C9H11NO B105618 5-Methoxyisoindoline CAS No. 127168-88-1](/img/structure/B105618.png)
5-Methoxyisoindoline
Overview
Description
5-Methoxyisoindoline is a chemical compound with the molecular formula C9H11NO . It is also known as 2,3-dihydro-1H-isoindol-5-yl methyl ether . The compound is typically a yellow to brown liquid .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives, which include 5-Methoxyisoindoline, involves the condensation of phthalic anhydride with selected amino-containing compounds . The compounds are then characterized using methods such as thin-layer chromatography (TLC), infrared spectroscopy, 1H and 13C NMR spectroscopy, and mass spectroscopy .Molecular Structure Analysis
The InChI code for 5-Methoxyisoindoline is 1S/C9H11NO/c1-11-9-3-2-7-5-10-6-8(7)4-9/h2-4,10H,5-6H2,1H3 . The molecular weight of the compound is 149.19 g/mol .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives, including 5-Methoxyisoindoline, have been evaluated for their inhibitory activities against acetylcholinesterase . The compounds displayed potent inhibitory activity with IC50 values ranging from 2.1 to 7.4 μM .Physical And Chemical Properties Analysis
5-Methoxyisoindoline is a yellow to brown liquid . It has a molecular weight of 149.19 g/mol . The InChI code for the compound is 1S/C9H11NO/c1-11-9-3-2-7-5-10-6-8(7)4-9/h2-4,10H,5-6H2,1H3 .Scientific Research Applications
Pharmaceutical Synthesis
Isoindoline-1,3-dione derivatives, which include 5-Methoxyisoindoline, have gained significant attention for their potential use in pharmaceutical synthesis . They have diverse chemical reactivity and promising applications .
Herbicides
These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application .
Colorants and Dyes
The isoindoline nucleus and carbonyl groups at positions 1 and 3 in these compounds have been utilized in the production of colorants and dyes . They offer a wide range of colors and are used in various industries .
Polymer Additives
5-Methoxyisoindoline and its derivatives have been used as additives in polymers . They can enhance the properties of polymers, making them more suitable for specific applications .
Organic Synthesis
These compounds have been used in organic synthesis due to their diverse chemical reactivity . They can undergo various chemical reactions, making them useful in the synthesis of complex organic compounds .
Anticancer Agents
N-substituted imides, isoindoline-1,3-dione derivatives, have been synthesized and investigated against blood cancer using K562 and Raji cell lines . For instance, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione showed the most inhibitory effect on the viability of the cancer cells .
Mechanism of Action
Target of Action
5-Methoxyisoindoline, a derivative of isoindoline-1,3-dione , is a compound that has been studied for its potential use in various fields such as pharmaceutical synthesis
Mode of Action
Isoindoline-1,3-dione derivatives, to which 5-Methoxyisoindoline belongs, are known to have diverse chemical reactivity . They are neutral and hydrophobic, allowing them to pass through living membranes in vivo . This property could influence their interaction with targets and the resulting changes.
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been found to display a wide array of biological activity . They have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials
Result of Action
Isoindoline-1,3-dione derivatives have been investigated for their influence on the survival of cancer cells
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-isoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-9-3-2-7-5-10-6-8(7)4-9/h2-4,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBIUUBEQGUPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564163 | |
Record name | 5-Methoxy-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127168-88-1 | |
Record name | 5-Methoxy-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2,3-dihydro-1H-isoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of a 5-methoxy group affect the typical reactivity of isoindoline derivatives?
A1: Research indicates that the 5-methoxy group can significantly alter the expected reaction outcomes in isoindoline derivatives [, ]. For instance, during the acid-catalyzed ring-opening reaction of a 5-methoxy substituted epoxyisoindoline, an unexpected product, the corresponding hydroxy derivative, was formed alongside the expected 5-methoxyisoindoline []. This suggests that the electron-donating nature of the methoxy group influences the reaction pathway. Furthermore, unlike other alkyl substituted isoindolines, 5-methoxyisoindoline only undergoes partial reduction to 4,5,6,7-tetrahydro-2H-isoindole under palladium-catalyzed formate reduction conditions []. This highlights the impact of the 5-methoxy substituent on the reactivity of the isoindoline ring system.
Q2: Are there any specific challenges in synthesizing 5-methoxyisoindoline?
A2: While 5-methoxyisoindoline itself can be synthesized, challenges arise when dealing with its precursors and derivatives. For example, during the synthesis of 5-methoxyisoindoline from a 5-methoxy substituted epoxyisoindoline, the reaction yielded a mixture of the desired product and its hydroxy derivative, requiring further purification steps []. Additionally, attempts to synthesize the analogous 5-nitroisoindoline via a similar ring-opening reaction resulted in a complex mixture of bromo-substituted epoxy compounds and bromo-substituted isoindolines instead of the intended product []. This suggests that substituents on the isoindoline ring can significantly influence the outcome of synthetic reactions, potentially leading to complex mixtures and challenging purifications.
Q3: What analytical techniques are commonly employed to characterize 5-methoxyisoindoline and its derivatives?
A3: While specific analytical methods used in the cited research are not detailed, the papers mention techniques commonly employed for the characterization of similar compounds. These likely include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and purity of the synthesized compounds [, , ]. Additionally, mass spectrometry (MS) could be used to confirm the molecular weight of the synthesized compounds. Other techniques, such as infrared (IR) spectroscopy and elemental analysis, might also be employed to provide further information about the functional groups and elemental composition of the synthesized compounds.
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